molecular formula C14H22N6O3 B12808507 2'-n-Butylamino-2'-deoxyadenosine CAS No. 134934-95-5

2'-n-Butylamino-2'-deoxyadenosine

Cat. No.: B12808507
CAS No.: 134934-95-5
M. Wt: 322.36 g/mol
InChI Key: VSLPTXCXLMRUTP-AOGLXQGOSA-N
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Description

2’-n-Butylamino-2’-deoxyadenosine is a modified nucleoside analog. It is structurally similar to adenosine but features a butylamino group at the 2’ position of the ribose sugar. This modification can significantly alter its biochemical properties and interactions, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butylamino-2’-deoxyadenosine typically involves the modification of adenosineThe final step involves deprotection to yield the target compound .

Industrial Production Methods: Industrial production of 2’-n-Butylamino-2’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous-flow biosynthesis has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-n-Butylamino-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups at the 2’ position .

Mechanism of Action

The mechanism of action of 2’-n-Butylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism .

Comparison with Similar Compounds

    2’-Amino-2’-deoxyadenosine: Similar in structure but with an amino group instead of a butylamino group.

    2’-Fluoro-2’-deoxyadenosine: Features a fluorine atom at the 2’ position.

    2’-Methylamino-2’-deoxyadenosine: Contains a methylamino group at the 2’ position.

Uniqueness: 2’-n-Butylamino-2’-deoxyadenosine is unique due to the presence of the butylamino group, which can significantly alter its biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable for specific scientific and medical applications .

Properties

CAS No.

134934-95-5

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butylamino)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H22N6O3/c1-2-3-4-16-9-11(22)8(5-21)23-14(9)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1

InChI Key

VSLPTXCXLMRUTP-AOGLXQGOSA-N

Isomeric SMILES

CCCCN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CCCCNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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